N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide
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Overview
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB-4 is a potent and selective inhibitor of the protein tyrosine phosphatase (PTP) called PTP1B, which has been implicated in various diseases, such as diabetes, obesity, and cancer.
Mechanism of Action
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide works by specifically inhibiting PTP1B, which is a negative regulator of insulin signaling and a key player in various signaling pathways involved in metabolism and cancer. By inhibiting PTP1B, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide enhances insulin sensitivity, promotes energy expenditure, and inhibits cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. These include improved insulin sensitivity, increased energy expenditure, reduced food intake, reduced body weight and adiposity, and inhibition of cancer cell growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide for lab experiments is its high potency and selectivity for PTP1B, which allows for specific inhibition of this target without affecting other phosphatases. However, one limitation of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. Another direction is to explore its effects on other signaling pathways and targets beyond PTP1B. Additionally, future research could focus on developing more soluble and bioavailable analogs of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide for improved therapeutic efficacy.
Synthesis Methods
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide in high yield and purity.
Scientific Research Applications
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of diabetes, obesity, and cancer. In diabetes, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In obesity, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to reduce body weight and adiposity by increasing energy expenditure and reducing food intake. In cancer, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PTP1B.
properties
Product Name |
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide |
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Molecular Formula |
C18H19BrN2O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-5-3-2-4-14(17)18(22)20-13-6-7-16(15(19)12-13)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI Key |
QHFCRIJVKQVVIA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Origin of Product |
United States |
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